![molecular formula C28H15N9Na2O16S2 B14147258 2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt CAS No. 70210-25-2](/img/structure/B14147258.png)
2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and has applications in various industries, including textiles and biological staining.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt typically involves multiple steps. The process begins with the sulfonation of naphthalene, followed by diazotization and coupling reactions to introduce the azo groups. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity. The final product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases for substitution reactions. The conditions typically involve specific temperatures, solvents, and pH levels to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in the textile industry and for coloring plastics and other materials.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo bonds can undergo cleavage under certain conditions, leading to the release of active species that can interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dihydroxy-2,7-naphthalenedisulfonic acid
- 3,6-Bis(2-hydroxy-5-nitrophenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic acid
- 4-Amino-1,7-naphthalenedisulfonic acid
Uniqueness
What sets 2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt apart is its complex structure with multiple azo groups, which imparts unique color properties and reactivity. Its high solubility in water due to the sulfonic acid groups also makes it particularly useful in various applications.
Propriétés
Numéro CAS |
70210-25-2 |
|---|---|
Formule moléculaire |
C28H15N9Na2O16S2 |
Poids moléculaire |
843.6 g/mol |
Nom IUPAC |
disodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C28H17N9O16S2.2Na/c38-23-11-24(39)18(31-34-20-5-14(36(44)45)6-22(27(20)40)37(46)47)9-17(23)30-32-19-8-15(54(48,49)50)7-16-25(55(51,52)53)10-21(28(41)26(16)19)33-29-12-1-3-13(4-2-12)35(42)43;;/h1-11,38-41H,(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 |
Clé InChI |
CHMUPHOKCJRARX-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C3C=C(C=C(C3=C2O)N=NC4=C(C=C(C(=C4)N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)O)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)

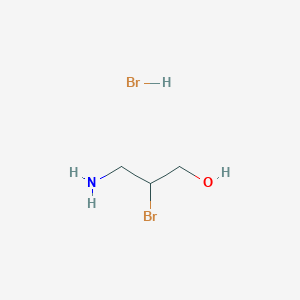
![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)
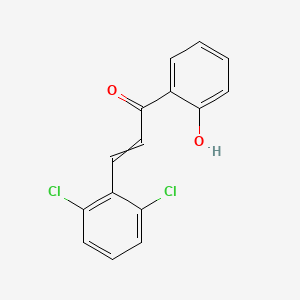
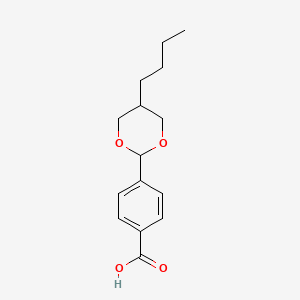
![methyl (2S)-6,6-dimethoxy-2-[[(2S)-4-[[(3S)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]-4-[[(2S)-1,6,6-trimethoxy-1-oxohexan-2-yl]amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]hexanoate](/img/structure/B14147202.png)

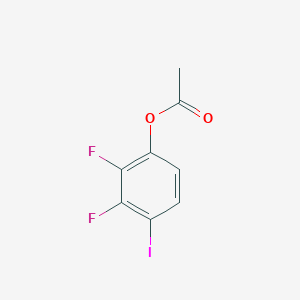
![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
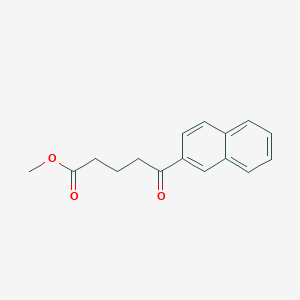
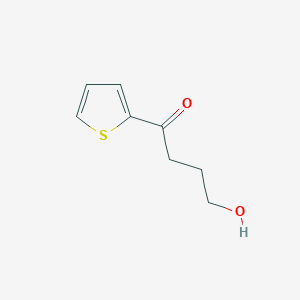

![Spiro[2.2]pentane-1-carboxylicacid, 1-amino-, (1R)-](/img/structure/B14147251.png)
